Tianeptine Metabolite MC5 Sodium Salt
Overview
Description
Tianeptine Metabolite MC5 Sodium Salt is a major active metabolite of the antidepressant tianeptine. Tianeptine is an atypical antidepressant known for its unique mechanism of action, which differs from traditional tricyclic antidepressants. This compound has been found to possess pharmacological activity similar to that of the parent drug, tianeptine .
Mechanism of Action
Target of Action
The primary target of Tianeptine Metabolite MC5 Sodium Salt is the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. Activation of MOR can lead to analgesic effects and feelings of well-being .
Mode of Action
This compound selectively induces G protein activation in bioluminescence resonance energy transfer (BRET) assays using HEK293T cells expressing the human MOR . This interaction with MOR leads to downstream signaling cascades that can have various effects on the body .
Biochemical Pathways
It is known that the compound is formed from tianeptine by β-oxidation
Pharmacokinetics
Following administration, both tianeptine and its active metabolite MC5 exhibit specific pharmacokinetic properties. The average tianeptine volume of distribution at steady state was 2.03 L/kg and the systemic clearance equaled 1.84 L/h/kg. The mean elimination half-lives of tianeptine and MC5 metabolite were 1.16 and 7.53 h, respectively . Tianeptine and MC5 metabolite are eliminated with bile as glucuronide and glutamine conjugates . The bioavailability of tianeptine after its intraperitoneal administration was 69% .
Result of Action
The primary metabolite of tianeptine (MC5), which has a longer half-life, mimics the behavioral effects of tianeptine in a MOR-dependent fashion . This includes antidepressant-like effects, such as reducing immobility in the forced swim test in wild-type mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the route of administration can affect the pharmacokinetics of the compound . .
Biochemical Analysis
Biochemical Properties
Tianeptine Metabolite MC5 Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to mimic the behavioral effects of Tianeptine in a Mu-Opioid Receptor (MOR)-dependent fashion .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily through its interaction with the Mu-Opioid Receptor .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been found that the mean elimination half-lives of Tianeptine and MC5 metabolite were 1.16 and 7.53 hours, respectively .
Metabolic Pathways
This compound is involved in several metabolic pathways. Mass spectrometric analysis of rat bile indicated that Tianeptine and MC5 metabolite are eliminated with bile as glucuronide and glutamine conjugates .
Transport and Distribution
It is known that Tianeptine and MC5 metabolite are eliminated with bile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tianeptine Metabolite MC5 Sodium Salt involves the metabolic conversion of tianeptine in the body. The synthetic route typically involves the administration of tianeptine, followed by its metabolic transformation into Tianeptine Metabolite MC5. This process can be studied using liquid chromatography tandem mass spectrometry (LC-MS/MS) to quantify the metabolite in biological samples .
Industrial Production Methods
the production of tianeptine itself involves complex chemical synthesis, and the metabolite is typically obtained through metabolic studies in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
Tianeptine Metabolite MC5 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The metabolite can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in reduced forms of the metabolite.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions for these reactions depend on the desired outcome and the nature of the reaction .
Major Products Formed
The major products formed from the reactions of this compound include oxidized and reduced forms of the metabolite, as well as substituted derivatives. These products can be analyzed using techniques such as mass spectrometry and chromatography .
Scientific Research Applications
Tianeptine Metabolite MC5 Sodium Salt has several scientific research applications, including:
Chemistry: The compound is used in studies involving the synthesis and analysis of antidepressant metabolites.
Biology: It is used to investigate the metabolic pathways and pharmacokinetics of tianeptine.
Medicine: The metabolite is studied for its pharmacological effects and potential therapeutic applications in treating depression and other mood disorders.
Industry: The compound is used in the development of analytical methods for drug monitoring and toxicology.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tianeptine Metabolite MC5 Sodium Salt include:
Tianeptine: The parent compound, known for its antidepressant effects.
Amineptine: Another tricyclic antidepressant with similar pharmacological properties.
Selective Serotonin Reuptake Inhibitors (SSRIs): A class of antidepressants that also modulate serotonin levels.
Uniqueness
This compound is unique due to its specific metabolic origin from tianeptine and its distinct pharmacological activity. Unlike traditional antidepressants, it has a unique mechanism of action that involves the modulation of multiple neurotransmitter systems .
Biological Activity
Tianeptine, an atypical antidepressant, is primarily known for its unique mechanism of action, which differs from traditional antidepressants. Its major active metabolite, MC5 (sodium salt), has garnered attention for its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of Tianeptine Metabolite MC5 Sodium Salt, examining its pharmacokinetics, mechanisms of action, and implications for clinical use.
Pharmacokinetics
The pharmacokinetic profile of MC5 is crucial for understanding its biological activity. Studies have shown that after administration, MC5 exhibits distinct pharmacokinetic parameters compared to its parent compound, Tianeptine.
Key Pharmacokinetic Findings
- Half-Life : The elimination half-life of MC5 is significantly longer than that of Tianeptine. For instance, in rat studies, the mean half-life of MC5 was reported to be approximately 7.53 hours, while Tianeptine had a half-life of about 1.16 hours .
- Volume of Distribution : The average volume of distribution for Tianeptine was found to be 2.03 L/kg, indicating extensive distribution in tissues .
- Bioavailability : Following intraperitoneal administration in rats, the bioavailability of Tianeptine was calculated at 69%, suggesting efficient absorption and systemic availability .
Table 1: Pharmacokinetic Parameters
Parameter | Tianeptine | MC5 Metabolite |
---|---|---|
Half-Life | 1.16 hours | 7.53 hours |
Volume of Distribution | 2.03 L/kg | N/A |
Bioavailability | 69% (i.p.) | N/A |
MC5 exhibits pharmacological activities that are comparable to those of Tianeptine. It is known to act as a weak mu-opioid receptor (MOR) agonist, which may contribute to its antidepressant effects and potential for abuse . This interaction with the opioid system is particularly significant given the rising concerns regarding opioid misuse.
Neurochemical Effects
- Serotonin Uptake : Similar to Tianeptine, MC5 has been reported to increase serotonin uptake, which plays a vital role in mood regulation .
- G Protein Activation : In vitro studies using bioluminescence resonance energy transfer (BRET) assays have demonstrated that MC5 selectively induces G protein activation in HEK293T cells, indicating its potential role in modulating intracellular signaling pathways .
Clinical Implications and Case Studies
The clinical relevance of MC5 is underscored by various case studies and research findings that highlight its therapeutic potential and safety profile.
Case Study Insights
- Renal Implications : A study involving patients with chronic renal failure indicated that while the disposition of Tianeptine was not significantly affected by renal function, the terminal half-life of MC5 was prolonged (14.2 hours vs. 4.9 hours in controls) due to impaired clearance . This suggests a need for dosage adjustments in populations with renal impairment.
- Behavioral Studies : Animal models have shown that the behavioral effects associated with MC5 are similar to those observed with Tianeptine, particularly in forced swim tests where it demonstrated antidepressant-like effects dependent on MOR activation .
Table 2: Clinical Findings
Study Focus | Findings |
---|---|
Renal Clearance | Increased half-life in renal failure patients |
Behavioral Effects | Antidepressant-like effects in animal models |
Properties
IUPAC Name |
sodium;5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S.Na/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26;/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYSEZGRQUELJJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN2NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676158 | |
Record name | Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115220-11-6 | |
Record name | Sodium 5-[(3-chloro-6-methyl-5,5-dioxo-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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